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hydroxybenzaldehyde

Cat. No.: B116517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Benzyloxy)-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a

crucial building block in the synthesis of a wide array of organic molecules, particularly in the

pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive

aldehyde group and a selectively protected catechol moiety, allows for a diverse range of

chemical transformations. The benzyl ether provides a stable protecting group for the 3-

hydroxyl group, enabling selective reactions at the 4-hydroxyl and the aldehyde functionalities.

This document provides detailed application notes and experimental protocols for the synthesis

and key transformations of 3-(Benzyloxy)-4-hydroxybenzaldehyde.
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Property Value

CAS Number 50773-56-3[1]

Molecular Formula C₁₄H₁₂O₃[1][2]

Molecular Weight 228.24 g/mol [3][1]

Appearance Off-white to light brown solid[4]

Melting Point 120 °C[4]

Solubility
Sparingly soluble in water; soluble in DMSO,

ethanol, and DMF[2]

Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde
The most common and regioselective method for the synthesis of 3-(Benzyloxy)-4-
hydroxybenzaldehyde involves the selective benzylation of 3,4-dihydroxybenzaldehyde

(protocatechualdehyde).

Protocol 1: Regioselective Benzylation of 3,4-
Dihydroxybenzaldehyde[5]
This protocol describes the selective protection of the 4-hydroxyl group of 3,4-

dihydroxybenzaldehyde. The higher acidity of the 4-hydroxyl group allows for its preferential

deprotonation and subsequent benzylation.

Reaction Scheme:

3,4-Dihydroxybenzaldehyde

3-(Benzyloxy)-4-hydroxybenzaldehydeBenzyl Bromide

NaHCO₃, NaI
DMF, 40°C
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Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Materials:

3,4-Dihydroxybenzaldehyde

Benzyl bromide

Sodium bicarbonate (NaHCO₃)

Sodium iodide (NaI)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

10% Aqueous HCl

Procedure:

To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), add sodium

bicarbonate (1.5 mmol), benzyl bromide (1.1 mmol), and sodium iodide (0.3 mmol).

Stir the resulting mixture at 40°C for 20-24 hours.

After completion of the reaction (monitored by TLC), add 10% aqueous HCl (10 mL).

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.

Evaporate the solvent in vacuo to give the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a toluene/ethyl

acetate gradient) to afford 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Quantitative Data:

Starting
Material

Product Reagents
Reaction
Time

Temperat
ure

Yield
Referenc
e

3,4-

Dihydroxyb

enzaldehy

de

3-

(Benzyloxy

)-4-

hydroxybe

nzaldehyd

e

Benzyl

bromide,

NaHCO₃,

NaI, DMF

20 h 40°C 71% [5]

Applications in Organic Synthesis
3-(Benzyloxy)-4-hydroxybenzaldehyde is a valuable intermediate for the synthesis of more

complex molecules. The aldehyde group can undergo a variety of transformations, including

oxidation, reduction, and olefination.

Oxidation to 3-(Benzyloxy)-4-hydroxybenzoic acid
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, a key

intermediate in the synthesis of various pharmaceuticals and natural products.

This protocol describes a general method for the oxidation of aromatic aldehydes to carboxylic

acids using sodium chlorite.

Reaction Scheme:

3-(Benzyloxy)-4-hydroxybenzaldehyde

3-(Benzyloxy)-4-hydroxybenzoic acid
NaClO₂, NaH₂PO₄

2-Methyl-2-butene, t-BuOH/H₂O
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Oxidation of the aldehyde to a carboxylic acid.

Materials:

3-(Benzyloxy)-4-hydroxybenzaldehyde

Sodium chlorite (NaClO₂)

Sodium dihydrogen phosphate (NaH₂PO₄)

2-Methyl-2-butene

tert-Butanol (t-BuOH)

Water

Ethyl acetate

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 3-(Benzyloxy)-4-hydroxybenzaldehyde (1.0 mmol) in a mixture of t-BuOH and

water.

Add 2-methyl-2-butene (a chlorine scavenger).

In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen

phosphate (1.5 mmol) in water.

Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.
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Stir the reaction mixture for 4-6 hours, or until the starting material is consumed (monitored

by TLC).

Quench the reaction by adding saturated aqueous sodium thiosulfate.

Extract the mixture with ethyl acetate (3 x volume).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Typical for Aromatic Aldehydes):

Starting
Material

Product
Oxidizing
Agent

Typical Yield Reference

Aromatic

Aldehyde

Aromatic

Carboxylic Acid
Sodium Chlorite >90%

General

Knowledge

Reduction to 3-(Benzyloxy)-4-hydroxybenzyl alcohol
The aldehyde can be reduced to the corresponding primary alcohol, which is another important

synthetic intermediate.

This protocol outlines a straightforward and high-yielding reduction of the aldehyde to an

alcohol using sodium borohydride.

Reaction Scheme:

3-(Benzyloxy)-4-hydroxybenzaldehyde

3-(Benzyloxy)-4-hydroxybenzyl alcohol
1. NaBH₄, MeOH

2. H₂O

Click to download full resolution via product page
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Reduction of the aldehyde to an alcohol.

Materials:

3-(Benzyloxy)-4-hydroxybenzaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH) or Ethanol (EtOH)

Water

1M Hydrochloric acid (HCl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 3-(Benzyloxy)-4-hydroxybenzaldehyde (1.0 mmol) in methanol or ethanol in a

round-bottom flask.

Cool the solution to 0°C in an ice bath.

Slowly add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours,

monitoring the reaction by TLC.

Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of

water, followed by 1M HCl to adjust the pH to ~6-7.

Extract the aqueous layer with ethyl acetate (3 x volume).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography if necessary.

Quantitative Data (Typical for Aldehyde Reduction):

Starting
Material

Product
Reducing
Agent

Typical Yield Reference

Benzaldehyde

Derivatives

Benzyl Alcohol

Derivatives
NaBH₄ >95% [6][7]

Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. 3-(Benzyloxy)-4-
hydroxybenzaldehyde can be reacted with various phosphorus ylides to generate substituted

styrenes.

This protocol provides a general method for the methylenation of an aldehyde.

Reaction Scheme:

3-(Benzyloxy)-4-hydroxybenzaldehyde

3-(Benzyloxy)-4-hydroxystyreneMethyltriphenyl-
phosphonium Bromide

n-BuLi, THF

Triphenylphosphine oxide

Click to download full resolution via product page

Wittig olefination of the aldehyde.

Materials:

3-(Benzyloxy)-4-hydroxybenzaldehyde
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Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) in hexanes

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Ylide Preparation:

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g.,

nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

Add anhydrous THF via syringe.

Cool the suspension to 0°C in an ice bath.

Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change indicates ylide

formation.

Stir the mixture at 0°C for 1 hour.

Wittig Reaction:

In a separate flame-dried flask, dissolve 3-(Benzyloxy)-4-hydroxybenzaldehyde (1.0

equivalent) in anhydrous THF.

Slowly add the aldehyde solution to the ylide suspension at 0°C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Work-up and Purification:

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the mixture with ethyl acetate (3 x volume).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to separate the

desired alkene from triphenylphosphine oxide.

Quantitative Data (Typical for Wittig Reaction):

Aldehyde Ylide Product Typical Yield Reference

Benzaldehyde

Derivatives

Non-stabilized

Ylides

Styrene

Derivatives
60-80%

General

Knowledge

Workflow Diagrams
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of

compounds derived from 3-(Benzyloxy)-4-hydroxybenzaldehyde.
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Start:
3-(Benzyloxy)-4-hydroxybenzaldehyde

Reaction:
- Oxidation
- Reduction
- Wittig, etc.

Work-up:
- Quenching
- Extraction
- Washing

Purification:
- Column Chromatography

- Recrystallization

Analysis:
- NMR
- MS
- IR

Final Product

Click to download full resolution via product page

General workflow for synthesis and purification.

Conclusion
3-(Benzyloxy)-4-hydroxybenzaldehyde is a highly valuable and versatile building block in

organic synthesis. The protocols provided herein offer robust methods for its preparation and

subsequent transformation into a variety of useful derivatives. The ability to selectively

manipulate the aldehyde and hydroxyl functionalities makes this compound an essential tool for
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medicinal chemists and researchers in the development of novel bioactive molecules. Careful

control of reaction conditions is key to achieving high yields and selectivities in these

transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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